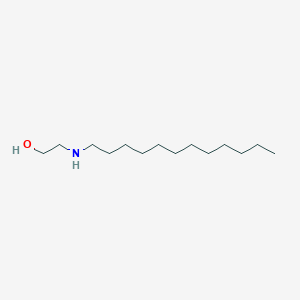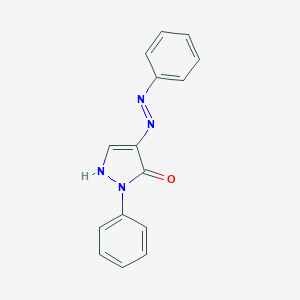
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one is a heterocyclic compound with the molecular formula C15H12N4O. It is known for its unique structure, which includes a pyrazole ring fused with a phenylhydrazone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one typically involves the reaction of phenylhydrazine with 1-phenyl-1H-pyrazole-4,5-dione. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenylhydrazone moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazone derivatives.
科学研究应用
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
1H-Pyrazole, 1-phenyl-: A simpler pyrazole derivative with similar structural features.
1H-Pyrazolo[3,4-b]quinolines: Compounds with a fused pyrazole-quinoline structure, known for their biological activities.
5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives: Compounds with a pyrazole core and additional functional groups, used in medicinal chemistry.
Uniqueness
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one is unique due to its combination of a pyrazole ring and a phenylhydrazone moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
16335-50-5 |
|---|---|
分子式 |
C15H12N4O |
分子量 |
264.28 g/mol |
IUPAC 名称 |
2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(18-17-12-7-3-1-4-8-12)11-16-19(15)13-9-5-2-6-10-13/h1-11,16H |
InChI 键 |
IYYHLKVNXUFYRS-JXAWBTAJSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3 |
手性 SMILES |
C1=CC=C(C=C1)N/N=C\2/C=NN(C2=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3 |
Key on ui other cas no. |
16335-50-5 |
同义词 |
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


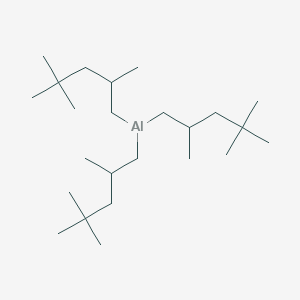
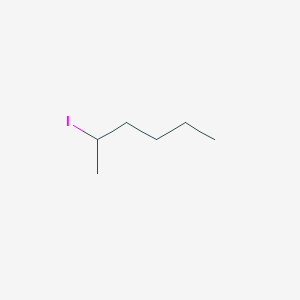
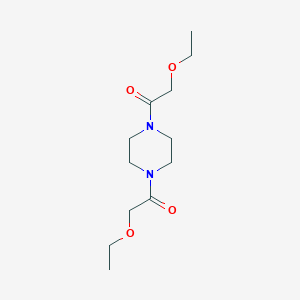
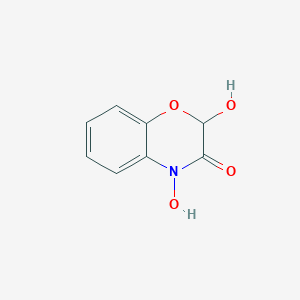
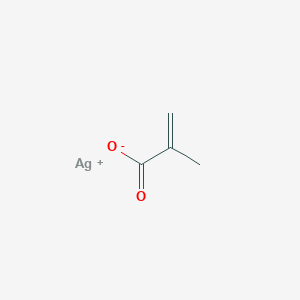

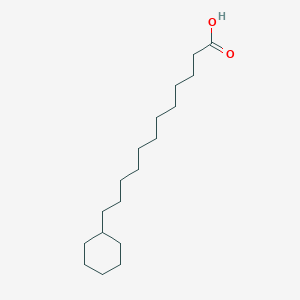
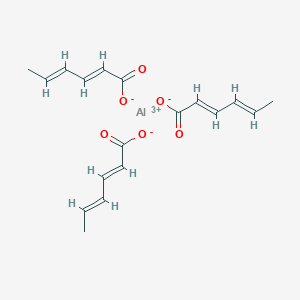
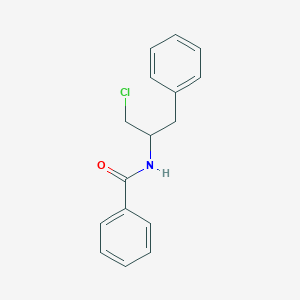
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)



